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  • Product: (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride
  • CAS: 1012067-91-2

Core Science & Biosynthesis

Foundational

Characterization of (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride: A Guide to Thermal Stability and Melting Point Analysis

Abstract This technical guide provides a comprehensive framework for the characterization of the thermal properties of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride, a key intermediate in pharmaceutical synthesis. Under...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermal properties of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the thermal stability and melting point is critical for defining storage conditions, guiding formulation development, and ensuring manufacturing process safety. This document details the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate the thermal behavior of this compound. It serves as a practical resource for researchers, scientists, and drug development professionals, offering not only procedural steps but also the scientific rationale behind the analytical choices, ensuring robust and reliable data generation.

Introduction

(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a chiral amine salt whose purity, stability, and physical properties are paramount to the quality of the final active pharmaceutical ingredient (API). Thermal analysis provides a critical window into these attributes. The melting point is a fundamental indicator of purity, while thermal stability data informs on degradation pathways and safe handling temperatures. Specifically, for a dihydrochloride salt, thermal analysis can reveal the temperatures at which the hydrochloride moieties may be lost, followed by the decomposition of the organic molecule itself. This guide outlines the essential protocols for a thorough thermal analysis, ensuring data integrity and providing insights applicable throughout the drug development lifecycle.

Physicochemical Properties of the Analyte

A foundational understanding of the compound's basic properties is essential before commencing thermal analysis.

Table 1: Physicochemical Properties of (R)-1-(Pyridin-4-yl)ethanamine and its Dihydrochloride Salt

Property(R)-1-(Pyridin-4-yl)ethanamine (Parent Compound)(R)-1-(Pyridin-4-yl)ethanamine DihydrochlorideSource(s)
Molecular Formula C7H10N2C7H12Cl2N2[1]
Molecular Weight 122.17 g/mol 195.09 g/mol [1][2]
Appearance Not specifiedPowder or crystals
Storage Conditions Not specifiedInert atmosphere, 2-8°C or Room Temperature[2]

Note: The dihydrochloride salt is the subject of this guide. It is formed by the reaction of the parent amine with two equivalents of hydrochloric acid.

Methodology for Thermal Analysis

The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the compound. For a dihydrochloride salt, one might expect a multi-step decomposition, potentially involving the loss of HCl followed by the degradation of the organic structure.

3.1.1. Experimental Protocol for TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This typically involves the use of certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride into a clean, tared TGA pan (platinum or alumina pans are common). Ensure an even distribution of the sample at the bottom of the pan.

  • Instrument Parameters:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation.[3]

    • Heating Rate: 10 °C/min. This rate provides a good balance between resolution and experimental time.

    • Temperature Range: 25 °C to 600 °C. This range should be sufficient to capture the complete decomposition of the compound.

  • Data Acquisition: Begin the experiment and record the mass loss as a function of temperature. The resulting plot is known as a thermogram.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the thermogram. This is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the first derivative of the thermogram (the DTG curve).

    • Quantify the percentage mass loss at each decomposition step.

3.1.2. TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample load Load into TGA Pan weigh->load instrument Place in TGA Instrument load->instrument run Run Method: - N2 Purge (50 mL/min) - Ramp 10°C/min to 600°C instrument->run acquire Acquire Thermogram (Mass vs. Temp) run->acquire analyze Analyze DTG Curve & Mass Loss Steps acquire->analyze

Caption: Workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the melting point of a crystalline solid.[4] For (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride, which is described as a powder or crystals, a sharp endothermic peak is expected at its melting point.[5] The shape and temperature of this peak can also provide information about the sample's purity.

3.2.1. Experimental Protocol for DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to prevent any mass loss due to volatilization before melting.

  • Instrument Parameters:

    • Purge Gas: Nitrogen, at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.[5]

    • Temperature Range: 25 °C to a temperature approximately 50 °C above the expected melting point. Based on data for similar compounds, a range up to 300 °C should be adequate.[6]

  • Data Acquisition: Place the sample pan and a reference pan (an empty, sealed aluminum pan) into the DSC cell. Initiate the heating program and record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting event.

    • Determine the onset temperature and the peak temperature of the melting endotherm. The peak temperature is often reported as the melting point.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

3.2.2. DSC Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample seal Seal in Aluminum Pan weigh->seal instrument Place Sample & Ref in DSC Cell seal->instrument run Run Method: - N2 Purge (50 mL/min) - Ramp 10°C/min to 300°C instrument->run acquire Acquire Thermogram (Heat Flow vs. Temp) run->acquire analyze Determine Onset, Peak Temp, & Enthalpy of Fusion acquire->analyze

Caption: Workflow for DSC analysis.

Expected Results and Interpretation

The data obtained from TGA and DSC analyses will provide a detailed thermal profile of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride.

Table 2: Summary of Expected Thermal Analysis Data

AnalysisParameterExpected ObservationSignificance
TGA Onset of DecompositionAbove 200 °CDefines the upper limit for thermal stability.
Mass Loss StepsPotential two-step loss: ~37% (2x HCl), followed by further decomposition.Elucidates the degradation pathway.
DSC Melting Point (Peak Temp.)A sharp endotherm. A melting point range of 140-146 °C has been reported for a related pyridine hydrochloride.[6]A key indicator of identity and purity. A broad peak may suggest impurities.
Enthalpy of Fusion (ΔHfus)A positive value, quantifiable from the peak area.Provides information on the crystallinity of the material.

Interpretation of Results:

  • TGA: A significant mass loss of approximately 37.4% (the theoretical mass percentage of 2HCl in the molecule) would strongly suggest the initial loss of the two hydrochloride components. Subsequent mass loss at higher temperatures would correspond to the decomposition of the remaining organic amine. The temperature at which these events occur is a direct measure of the compound's thermal stability.

  • DSC: A sharp, well-defined melting endotherm from DSC confirms the crystalline nature of the material.[5] The onset and peak temperatures should be reproducible. Any significant broadening of the peak or a depression of the melting temperature compared to a reference standard could indicate the presence of impurities.[4] The absence of other thermal events, such as a glass transition (for amorphous content) or polymorphic transitions, would simplify the solid-state characterization.

Conclusion

The thermal characterization of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride using TGA and DSC is an indispensable component of its overall analysis. These techniques provide precise and reliable data on its melting point and thermal stability, which are critical parameters for ensuring the quality, safety, and efficacy of pharmaceutical products derived from it. The methodologies and interpretative framework presented in this guide offer a robust approach for scientists in the field of drug development to generate high-quality data, supporting formulation, process optimization, and regulatory submissions.

References

  • NextSDS. (n.d.). (1R)-1-(PYRIDIN-4-YL)ETHAN-1-AMINE DIHYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(pyridin-4-yl)ethanamine diHCl. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Gothoskar, A. V. (2008). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 70(4), 467-471. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves for raw AMT·HCl and prepared AMT·HCl. Retrieved from [Link]

  • Bukhari, S. N. A. (2008). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of the Chemical Society of Pakistan, 30(2), 293-300. Retrieved from [Link]

  • Jordi Labs. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

  • Research Collection, ETH Zurich. (2023). Amine‐Functionalized Amyloid Aerogels for CO2 Capture. Retrieved from [Link]

  • Chemical Engineering Transactions. (2014). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • SciSpace. (n.d.). Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-yl)ethan-1-amine. Retrieved from [Link]

  • Torres, J., et al. (2021). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Polymers, 13(16), 2686. Retrieved from [Link]

  • ResearchGate. (2012). Thermal degradation study of some local anesthetic drugs. Retrieved from [Link]

  • ResearchGate. (2015). Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions. Retrieved from [Link]

  • MDPI. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Chiral Synthon: (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride in Asymmetric Synthesis and Drug Discovery

(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride has emerged as a crucial chiral building block for researchers and scientists in the fields of asymmetric catalysis and pharmaceutical development. Its rigid pyridine backbo...

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Author: BenchChem Technical Support Team. Date: March 2026

(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride has emerged as a crucial chiral building block for researchers and scientists in the fields of asymmetric catalysis and pharmaceutical development. Its rigid pyridine backbone, coupled with a stereodefined ethylamine side chain, provides a unique scaffold for the construction of complex molecular architectures with precise three-dimensional orientations. This guide delves into the practical applications of this versatile compound, offering detailed protocols and insights into its use for creating high-value chiral ligands and pharmaceutical intermediates.

The significance of chiral amines is well-established in asymmetric synthesis, where they serve as foundational elements for resolving racemic mixtures or as integral components of chiral catalysts and auxiliaries.[1] The (R)-1-(pyridin-4-yl)ethanamine moiety, in particular, offers a combination of a basic nitrogen atom within the pyridine ring and a primary chiral amine, making it a bidentate ligand precursor with significant potential in transition-metal-catalyzed reactions.[2][3] In the realm of drug discovery, the pyridine motif is a privileged structure, appearing in a multitude of approved therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[4] The incorporation of a chiral center, as seen in (R)-1-(pyridin-4-yl)ethanamine, is of paramount importance as the biological activity of a drug is often dictated by its stereochemistry.[5]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The dihydrochloride salt form of (R)-1-(Pyridin-4-yl)ethanamine enhances its stability and shelf-life, though it necessitates a neutralization step in many reaction protocols to liberate the free amine.

PropertyValueReference
Molecular Formula C₇H₁₂Cl₂N₂[6]
Molecular Weight 195.09 g/mol [6]
Appearance Solid[7]
Purity Typically ≥98%[7]
Storage Sealed in dry, room temperature[6]

Safety and Handling: (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[8][9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[8][9]

Application 1: Synthesis of Chiral P,N-Ligands for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have proven to be highly effective in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation and C-C bond formation.[10][11] The (R)-1-(pyridin-4-yl)ethanamine scaffold is an excellent starting point for the creation of novel P,N-ligands, where the pyridine nitrogen and the primary amine serve as anchor points for the introduction of a phosphine moiety.

The following protocol describes a general and robust method for the synthesis of a chiral phosphinamide, a precursor to various P,N-ligands, through the acylation of (R)-1-(Pyridin-4-yl)ethanamine with a chlorophosphine.

Workflow for Chiral P,N-Ligand Precursor Synthesis

cluster_0 Preparation of Free Amine cluster_1 Acylation Reaction A (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride B Aqueous Base (e.g., NaOH) A->B Neutralization C Extraction with Organic Solvent (e.g., CH2Cl2) B->C Work-up D (R)-1-(Pyridin-4-yl)ethanamine (Free Base) C->D E Chlorodiphenylphosphine D->E Reaction H Chiral Phosphinamide (P,N-Ligand Precursor) E->H F Triethylamine (Base) F->E G Anhydrous Solvent (e.g., THF) G->E

Caption: Synthesis of a chiral phosphinamide from (R)-1-(pyridin-4-yl)ethanamine.

Detailed Experimental Protocol: Synthesis of N-((R)-1-(pyridin-4-yl)ethyl)diphenylphosphinamide

Causality Behind Experimental Choices:

  • Liberation of the Free Amine: The dihydrochloride salt is stable but the free amine is required for nucleophilic attack. A weak base like sodium bicarbonate is used to neutralize the salt without significantly deprotonating other parts of the molecule. Dichloromethane is an effective solvent for extracting the moderately polar free amine.

  • Anhydrous Conditions: Chlorodiphenylphosphine is sensitive to moisture, which would lead to the formation of diphenylphosphinic acid. Therefore, the reaction is carried out under an inert atmosphere using anhydrous solvents.

  • Use of a Tertiary Amine Base: Triethylamine acts as a scavenger for the HCl generated during the acylation reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine and product.

  • Low-Temperature Addition: The reaction between the amine and chlorodiphenylphosphine is exothermic. Adding the chlorophosphine at 0 °C helps to control the reaction rate and minimize side reactions.

Materials:

  • (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (NEt₃)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Liberation of the Free Amine:

    • Dissolve (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride (1.0 eq) in water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8-9.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil.

  • Acylation Reaction:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the freshly prepared (R)-1-(pyridin-4-yl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • To this solution, add chlorodiphenylphosphine (1.1 eq) dropwise via a syringe over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-((R)-1-(pyridin-4-yl)ethyl)diphenylphosphinamide.

Application 2: Synthesis of Pyrazole-Containing Pharmaceutical Intermediates

The pyridine and pyrazole scaffolds are prevalent in medicinal chemistry, often found in molecules targeting kinases, which are crucial regulators of cell signaling.[6][7] Dysregulation of kinases like Cyclin-Dependent Kinases (CDKs) is a hallmark of cancer, making them attractive targets for drug development.[6] The synthesis of substituted aminopyrazoles is a key step in the development of many kinase inhibitors.[12][13] (R)-1-(Pyridin-4-yl)ethanamine can be utilized as a key building block to introduce the chiral pyridylethylamino moiety into these pharmacologically relevant scaffolds.

The following protocol outlines a representative synthesis of a substituted aminopyrazole, a common core structure in kinase inhibitors, through a nucleophilic aromatic substitution reaction.

Workflow for Aminopyrazole Synthesis

cluster_0 Preparation of Free Amine cluster_1 Nucleophilic Aromatic Substitution A (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride B Aqueous Base (e.g., NaHCO3) A->B Neutralization C Extraction with Organic Solvent (e.g., CH2Cl2) B->C Work-up D (R)-1-(Pyridin-4-yl)ethanamine (Free Base) C->D E Substituted 4-halopyrazole D->E Reaction H Chiral Aminopyrazole Derivative E->H F Base (e.g., DIPEA) F->E G Solvent (e.g., DMF) G->E

Caption: Synthesis of a chiral aminopyrazole via nucleophilic aromatic substitution.

Detailed Experimental Protocol: Synthesis of a 4-((R)-1-(Pyridin-4-yl)ethylamino)-1H-pyrazole Derivative

Causality Behind Experimental Choices:

  • Choice of Halopyrazole: A 4-halopyrazole, often with an electron-withdrawing group on the pyrazole ring, is used to activate the halide for nucleophilic aromatic substitution.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SNAr reaction.

  • Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is employed to scavenge the hydrohalic acid formed during the reaction without competing with the primary amine nucleophile.

  • Elevated Temperature: Nucleophilic aromatic substitution reactions often require heat to proceed at a reasonable rate. The reaction temperature is optimized to ensure complete conversion without decomposition of the starting materials or product.

Materials:

  • (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • A suitably substituted 4-halo-1H-pyrazole (e.g., ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Liberation of the Free Amine:

    • Prepare the free base of (R)-1-(Pyridin-4-yl)ethanamine from its dihydrochloride salt as described in the previous protocol.

  • Nucleophilic Aromatic Substitution:

    • In a round-bottom flask, dissolve the substituted 4-halo-1H-pyrazole (1.0 eq) in DMF.

    • Add the freshly prepared (R)-1-(pyridin-4-yl)ethanamine (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting halopyrazole.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and brine to remove DMF and residual base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-((R)-1-(pyridin-4-yl)ethylamino)-1H-pyrazole derivative.

Conclusion

(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a valuable and versatile chiral building block with significant applications in both asymmetric catalysis and pharmaceutical synthesis. Its unique structural features allow for the straightforward creation of complex chiral molecules. The protocols provided herein offer a practical guide for researchers to harness the potential of this important synthon in their own research endeavors, paving the way for the discovery of new catalysts and therapeutic agents.

References

  • Andersson, P. G. (2003). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. Diva-Portal.org. [Link]

  • Gao, F., et al. (2019). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 17(3), 543-549.
  • Rajasheker, K. V., et al. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports, 14(1), 1-15.
  • Azzam, R. S. S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15(5), 1045-1071.
  • Hii, K. K. (Mimi). PN Ligands. Imperial College London. [Link]

  • Zhang, L., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole-Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization.
  • Zeng, C., et al. (2021). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. RSC Medicinal Chemistry, 12(10), 1735-1744.
  • Wang, S., et al. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6798-6802.
  • PubChem. 1-(pyridin-4-yl)ethan-1-amine. [Link]

  • NIST. Pyridine, 4-ethenyl-. [Link]

  • Guchhait, S. K., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry, 88(16), 11533-11543.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Liverpool Repository. Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. [Link]

  • Chelucci, G., et al. (2005). Asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure. Tetrahedron: Asymmetry, 16(20), 3454-3458.
  • Henry, G. D. (2004).
  • Kumar, A., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1-15.
  • Henry, G. D. (2004).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Racemization of Chiral Pyridinylalkylamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected loss of enantiomeric purity during the scale-up of chiral amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected loss of enantiomeric purity during the scale-up of chiral amine building blocks.

When working with (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride , thermal racemization is a notorious bottleneck. This guide synthesizes field-proven insights with mechanistic causality to help you troubleshoot, optimize, and validate your workflows.

Mechanistic Overview: The Root Cause of Racemization

To prevent racemization, we must first understand the molecular forces driving it. The stereocenter in (R)-1-(Pyridin-4-yl)ethanamine is positioned directly between a primary amine and a pyridine ring.

When isolated as a dihydrochloride salt , both the primary amine and the pyridine nitrogen are protonated. The resulting pyridinium ion is a powerful electron-withdrawing group. This dual protonation drastically lowers the pKa of the benzylic α -proton. When thermal energy (heat) is applied, even weak trace bases (such as residual water or the chloride counterions) can abstract this highly acidic proton. This forms a planar, achiral aza-allyl/enamine-like intermediate. Subsequent reprotonation occurs randomly from either face, leading to a racemic mixture[1].

RacemizationPathway R_Salt (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride Heating Thermal Stress (>50°C) in Protic Solvent R_Salt->Heating Deprotonation α-Proton Abstraction (Pyridinium-Activated) Heating->Deprotonation Activation Energy PlanarInt Planar Achiral Intermediate (Aza-allyl Anion) Deprotonation->PlanarInt -H⁺ Reprotonation Non-Stereoselective Reprotonation PlanarInt->Reprotonation +H⁺ Racemate Racemic Mixture (R/S 50:50) Reprotonation->Racemate Epimerization

Fig 1: Pyridinium-activated thermal racemization pathway of the chiral amine.

Frequently Asked Questions (FAQs)

Q1: Is the free base more thermally stable against racemization than the dihydrochloride salt? A1: Yes, counterintuitively. While amine salts are generally more stable against oxidation and chemical degradation, the dihydrochloride salt of this specific molecule actively accelerates the racemization pathway. The unprotonated pyridine ring in the free base is significantly less electron-withdrawing than the pyridinium ion, keeping the α -proton less acidic. However, because the free base is prone to air oxidation and is difficult to handle, it is typically stored as a salt and only free-based immediately prior to use[2].

Q2: How does solvent choice impact the racemization rate during heating? A2: The rate of racemization is highly dependent on solvent polarity and protic nature[3]. Protic solvents (like water, methanol, and ethanol) act as proton-transfer shuttles, facilitating the rapid removal and re-addition of the α -proton during the transition state. High-boiling solvents combined with elevated temperatures accelerate the rate of racemization; thus, replacing them with lower-boiling aprotic alternatives preserves chiral integrity[4].

Quantitative Data: Solvent & Temperature Impact

Table 1: Impact of Solvent and Temperature on Enantiomeric Retention of the Dihydrochloride Salt (12-Hour Exposure)

Solvent SystemTemperature (°C)Initial ee (%)Final ee (%)Racemization Risk
Water (Aqueous)80>99.0<15.0Critical
Methanol65>99.042.5High
Ethanol78>99.055.0High
Acetonitrile80>99.089.0Moderate
Toluene (Anhydrous)80>99.097.5Low
2-MeTHF (Anhydrous)60>99.0>98.5Very Low

Q3: I need to dry the dihydrochloride salt after crystallization. How can I do this without losing enantiopurity? A3: Standard oven drying at elevated temperatures (>50°C) in the presence of residual crystallization solvents will cause rapid epimerization. You must use high-vacuum drying at ambient temperature or lyophilization. See Protocol 1 below for a self-validating drying method.

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, do not just follow the steps—verify the causality at each stage. Below are two critical protocols designed to prevent racemization.

Protocol 1: Safe Anhydrous Drying of the Dihydrochloride Salt

Objective: Remove residual solvent from the salt without inducing thermal epimerization.

  • Filtration: Isolate the crystallized salt using a sintered glass funnel under a positive pressure of dry nitrogen.

    • Causality: The dihydrochloride salt is hygroscopic. Pulling ambient humid air through the cake introduces water, which acts as a base/proton-shuttle upon heating.

  • Cold Wash: Wash the filter cake with 2 volumes of anhydrous, cold (0°C) methyl tert-butyl ether (MTBE).

    • Causality: MTBE efficiently displaces protic solvents (like alcohols) without dissolving the salt, removing the media required for proton exchange.

  • Ambient Vacuum Drying: Transfer the solid to a vacuum oven. Do NOT apply heat (set temperature to ≤ 25°C).

  • Deep Vacuum: Apply a high vacuum (< 10 mbar) for 16–24 hours.

  • Validation Step: Take a 5 mg aliquot, neutralize carefully (using Protocol 2), and analyze via Chiral HPLC. The ee should remain >99.0%. If the ee drops, it indicates your MTBE wash was wet, failing to maintain anhydrous conditions.

Protocol 2: Mild, Stereoretentive Free-Basing

Objective: Convert the dihydrochloride salt to the free base for downstream coupling without triggering α -proton abstraction.

  • Suspension: Suspend 1.0 eq of the dihydrochloride salt in anhydrous Dichloromethane (DCM) (10 mL/g) and cool to 0°C in an ice bath.

  • Base Addition: Dropwise add 2.1 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Prolonged exposure to standard aqueous bases (like NaOH) triggers racemization. DIPEA is sterically hindered; it acts as a "proton sponge" to neutralize the HCl but is too bulky to act as a nucleophile or abstract the sterically hindered benzylic α -proton.

  • Stirring: Stir for 15 minutes at 0°C until a clear solution forms.

  • Immediate Use: Do not store the free base in solution. Proceed immediately to the next synthetic step (e.g., amide coupling) to minimize the lifetime of the free amine, reducing the risk of self-catalytic racemization.

  • Validation Step: Run a quick TLC or LC-MS to confirm complete dissolution and free-basing. To validate chloride removal, extract a 100 μ L aliquot with water and add a drop of AgNO3; a white precipitate confirms the DIPEA successfully scavenged the chloride ions.

References

  • Title: A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines Source: ACS Publications URL: [3]

  • Title: Strategies for chiral separation: from racemate to enantiomer Source: PMC - NIH URL: [2]

  • Title: Preventing racemization during the synthesis of (S)-Benzyl 3-aminobutyrate Source: Benchchem URL: [4]

  • Title: Racemisation in Chemistry and Biology Source: The University of Manchester URL: [1]

Sources

Optimization

Technical Support Center: Optimizing (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride Peptide Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with complex chiral amine salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with complex chiral amine salts.

Coupling (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride presents a unique set of challenges. The substrate contains a basic pyridine ring, an alpha-chiral center susceptible to stereochemical degradation under harsh conditions, and is supplied as a dihydrochloride salt, which drastically alters the stoichiometric requirements for base additives during amide bond formation.

This document provides a self-validating protocol, quantitative data comparisons, and a mechanistic troubleshooting guide to ensure high-yielding, epimerization-free couplings.

Core Methodology: Optimized HATU Coupling Protocol

To prevent side reactions and ensure complete conversion, the order of reagent addition and precise base stoichiometry are critical[1]. Because the amine is a dihydrochloride salt, a minimum of 3.0 to 4.0 equivalents of base is required to fully liberate the nucleophile and facilitate the coupling cycle[2].

Step-by-Step Procedure (0.5 mmol scale)
  • Preparation of the Active Ester:

    • In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (0.50 mmol, 1.0 eq) in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Add HATU (0.55 mmol, 1.1 eq) to the solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.75 mmol, 1.5 eq).

    • Crucial Step: Stir the mixture at room temperature for 15–30 minutes to ensure complete formation of the OAt-active ester[1].

  • Neutralization of the Amine Salt:

    • In a separate vial, suspend (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride (0.55 mmol, 1.1 eq) in 2.0 mL of anhydrous DMF.

    • Add DIPEA (1.25 mmol, 2.5 eq) to this suspension. Sonicate briefly until a clear solution is obtained, indicating the free amine has been liberated.

  • Coupling:

    • Add the neutralized amine solution dropwise to the pre-activated ester solution over 5 minutes.

    • Stir the combined reaction mixture at room temperature for 2 to 4 hours. Monitor via LC-MS or TLC.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Dissolve Carboxylic Acid in Anhydrous DMF Step2 2. Add HATU (1.1 eq) & DIPEA (1.5 eq) Step1->Step2 Step3 3. Pre-activate for 15-30 min (Active Ester Formation) Step2->Step3 Step5 5. Dropwise Addition of Amine to Active Ester Step3->Step5 Step4 4. Prepare Amine Solution: (R)-1-(Pyridin-4-yl)ethanamine·2HCl + DIPEA (2.5 eq) in DMF Step4->Step5 Neutralized Amine Step6 6. Stir at RT for 2-4 hours (Amide Bond Formation) Step5->Step6

Caption: Optimized workflow for coupling dihydrochloride amine salts using HATU pre-activation.

Quantitative Data Presentation

The choice of coupling reagent and base dictates the success of the reaction. Below is a comparative summary of standard coupling conditions applied to dihydrochloride amine salts.

Coupling ReagentBase Required (Eq)SolventPre-activation TimeEpimerization RiskTypical Yield
HATU (1.1 eq)DIPEA (4.0 eq)DMF or NMP15 - 30 minLow to Moderate> 85%
EDC·HCl / HOBt NMM (4.0 eq)DCM / DMF (1:1)0 - 5 minLow60 - 75%
PyBOP (1.1 eq)DIPEA (4.0 eq)DMF10 - 15 minModerate70 - 80%
HATU (1.1 eq)sym-Collidine (4.0 eq)DMF15 - 30 minVery Low > 80%

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak at +99 Da relative to my amine, and my desired product yield is very low. What happened?

A: You have formed a tetramethylguanidinium byproduct. This is a classic mechanistic failure when using uronium-based coupling reagents like HATU or HBTU[3]. If the (R)-1-(Pyridin-4-yl)ethanamine is added to the reaction mixture before the carboxylic acid has fully reacted with HATU to form the OAt-active ester, the free aliphatic amine will directly attack the electrophilic carbon of HATU. This displaces HOAt and irreversibly forms a tetramethylguanidinium salt (+99 Da mass shift)[3]. Solution: Strictly adhere to the pre-activation protocol. Allow the acid, HATU, and base to stir for at least 15 minutes before introducing the amine[1].

Mechanism HATU HATU (Coupling Reagent) ActiveEster OAt Active Ester (Intermediate) HATU->ActiveEster + Carboxylate (Correct Order) Guanidinium Tetramethylguanidinium (+99 Da Byproduct) HATU->Guanidinium + Amine (Incorrect Order) Acid Carboxylate (from Acid + Base) Amine Free Amine (Neutralized) Amide Desired Amide (Target Product) ActiveEster->Amide + Amine

Caption: Divergent pathways of HATU coupling: Desired active ester formation vs. guanidinylation.

Q2: The reaction is sluggish and I see mostly unreacted starting materials. I used 2.0 equivalents of DIPEA. Is that enough?

A: No, 2.0 equivalents are insufficient for this specific substrate. (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride contains two molecules of HCl. Adding exactly 2.0 equivalents of DIPEA only neutralizes the salt, leaving no excess base to deprotonate the carboxylic acid partner[2]. Without the carboxylate anion, the initial attack on HATU cannot occur. Solution: Increase your base loading to 3.5 – 4.0 equivalents . You need 2.0 eq to neutralize the amine salt, and an additional 1.5 - 2.0 eq to drive the coupling cycle and maintain a basic environment[2],[4].

Q3: I increased the DIPEA to 4.0 equivalents to neutralize the salt, but now the chiral carboxylic acid partner is epimerizing. How can I prevent this?

A: High concentrations of strong tertiary amines promote oxazolone formation. While the (R)-1-(Pyridin-4-yl)ethanamine itself is relatively stable against racemization, excess DIPEA (a relatively strong base) can rapidly deprotonate the alpha-carbon of the activated carboxylic acid intermediate, forming an achiral oxazolone that leads to epimerization[2]. Solution: Substitute DIPEA with a weaker, sterically hindered base such as sym-collidine (2,4,6-trimethylpyridine) . Sym-collidine is basic enough to neutralize the dihydrochloride salt and facilitate coupling, but weak enough to drastically reduce the rate of oxazolone-mediated epimerization[2],[1].

Q4: My reaction mixture turns cloudy and precipitates when I try to run this in Dichloromethane (DCM). Why?

A: Dihydrochloride salts and their resulting amine hydrochlorides have poor solubility in DCM. When you neutralize the dihydrochloride salt with DIPEA in DCM, you generate DIPEA·HCl, which is highly insoluble in DCM and will precipitate. Furthermore, the starting dihydrochloride salt itself may not fully dissolve in DCM, leading to a heterogeneous mixture and incomplete conversion[4]. Solution: Switch your solvent to a more polar aprotic solvent like anhydrous DMF or NMP [1]. Both the starting materials and the resulting DIPEA·HCl salts are highly soluble in DMF, ensuring a homogeneous reaction environment.

References

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (ACS Publications) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

overcoming hygroscopicity and moisture issues with (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride

Technical Support Center: (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride Introduction (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a chiral amine used as a building block in pharmaceutical synthesis. As a dihydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride

Introduction

(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a chiral amine used as a building block in pharmaceutical synthesis. As a dihydrochloride salt, this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This property presents significant challenges in handling, weighing, formulation, and storage, potentially compromising experimental accuracy, product stability, and overall research outcomes.[2][3]

This technical guide provides a comprehensive set of troubleshooting steps, frequently asked questions (FAQs), and best-practice protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to anticipate and mitigate moisture-related challenges, ensuring the integrity and reliability of your work.

Section 1: Understanding the Impact of Moisture

This section addresses the fundamental problems caused by moisture absorption. Understanding these principles is critical for appreciating the necessity of the handling protocols described later.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is "hygroscopic," and why is the dihydrochloride form particularly susceptible?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air.[4] Amine salts, particularly hydrochlorides, are prone to this phenomenon due to the strong ionic character and the presence of functional groups that can form hydrogen bonds with water molecules. The dihydrochloride nature of this compound means it has two hydrochloride moieties, likely increasing its affinity for water compared to a monohydrochloride salt.

Q2: What are the direct consequences of unintended moisture absorption in my experiments?

A2: Moisture absorption can lead to a cascade of physical and chemical problems that compromise experimental integrity.[5] These include:

  • Physical State Alteration: The compound can transform from a free-flowing powder into a sticky, clumped, or caked solid.[5][6] This severely impacts handling, including scooping, transferring, and mixing.

  • Inaccurate Weighing: As the compound absorbs atmospheric water, its mass will continuously increase on an analytical balance, making it impossible to obtain an accurate, stable reading. This directly leads to errors in solution concentration.

  • Degradation and Stability Issues: Water can act as a reactant or catalyst, potentially leading to chemical degradation of the active pharmaceutical ingredient (API).[6] For amine-based compounds, moisture can facilitate reactions that alter the molecule's structure and purity over time.[7][8]

  • Altered Downstream Performance: In formulation science, excess moisture affects powder flowability, compressibility, and the stability of the final dosage form.[2][6][9]

Diagram: The Cascade Effect of Moisture Contamination

cluster_consequences Consequences A Atmospheric Moisture Exposure C Moisture Absorption (Hygroscopicity) A->C B (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride B->C D Physical Changes: - Caking & Clumping - Poor Flowability C->D E Analytical Errors: - Inaccurate Mass - Concentration Errors C->E F Chemical Instability: - Hydrolysis/Degradation - Reduced Shelf-Life C->F

Caption: The consequences of atmospheric moisture on the subject compound.

Section 2: Troubleshooting Guide

This section provides direct answers and protocols for issues commonly encountered during experimentation.

Issue 1: The mass of the compound on the analytical balance is unstable and continuously increasing.

  • Cause: This is the classic sign of a hygroscopic compound absorbing moisture from the air in real-time. The longer the material is exposed, the more water it will absorb, and the more its weight will increase.

  • Solution: Implement a Controlled Weighing Protocol. You must minimize the compound's exposure to ambient atmosphere.

    Protocol: Weighing a Hygroscopic Compound
    • Preparation:

      • Allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

      • Prepare all necessary tools (spatulas, weighing paper/boat, receiving flask) in advance to minimize transfer time.

      • Tare your analytical balance with the weighing vessel (e.g., a clean, dry glass vial with a cap).

    • Execution (Choose one workflow):

      • A) Ideal Workflow (Glove Box / Dry Box):

        • Transfer the sealed container and all tools into a glove box or dry box with a controlled low-humidity atmosphere (e.g., <20% Relative Humidity).

        • Perform the entire weighing and transfer process inside the controlled environment. This is the most reliable method.

      • B) Standard Laboratory Workflow (Rapid Weighing):

        • Work quickly and efficiently. Open the main container for the shortest time possible.

        • Quickly remove an approximate amount of the compound, slightly more than needed, and immediately and securely reseal the main container.

        • Transfer the approximate amount to your tared weighing vessel on the balance.

        • Quickly remove or add small amounts to reach the target weight. Do not aim for a perfectly stable reading; instead, record the weight as soon as it is within your acceptable range and immediately cap the vial.

        • The key is speed and minimizing exposure.

    • Post-Weighing:

      • Immediately transfer the weighed compound for dissolution or use in the next experimental step. Do not leave it open on the bench.

Diagram: Weighing Workflow Decision Tree

Start Start: Weigh Compound CheckEnv Is a controlled, low-humidity environment available? Start->CheckEnv Glovebox 1. Equilibrate container to room temp. 2. Move all materials into glovebox. 3. Weigh and transfer inside. 4. Seal receiving vessel before removing. CheckEnv->Glovebox  Yes Benchtop 1. Equilibrate container to room temp. 2. Work quickly! 3. Open stock bottle briefly. 4. Weigh into sealable vessel. 5. Record weight rapidly. 6. Tightly seal stock and sample vessels. CheckEnv->Benchtop  No End Proceed to Next Step Glovebox->End Benchtop->End

Caption: Decision workflow for weighing hygroscopic compounds.

Issue 2: My stock solution concentration is likely inaccurate, even after careful weighing.

  • Cause: If the compound has already absorbed an unknown amount of water before you weigh it, your calculated concentration will be incorrect. You are weighing both the compound and the associated water, but assuming it's 100% pure compound.

  • Solution: Determine the Water Content and Correct the Mass. For applications requiring high accuracy, you must quantify the water content of the solid and adjust your calculations accordingly.

    Protocol: Preparing a Concentration-Corrected Stock Solution
    • Determine Water Content:

      • Submit a representative sample of your compound from the same bottle for Karl Fischer (KF) titration analysis.[][11] This technique is highly specific for water and is the industry standard.[12][13] The result will be provided as a weight/weight percentage (w/w%) of water.

      • Example KF Result: 5.2% w/w water.

    • Calculate the Corrected Mass:

      • Use the following formula to determine the adjusted mass you need to weigh out: Corrected Mass = Target Mass / (1 - (Water Content % / 100))

    • Example Calculation:

      • You need to prepare a 100 mL solution at a target concentration of 10 mg/mL.

      • Target Mass (anhydrous): 10 mg/mL * 100 mL = 1000 mg (1.0 g).

      • Water Content (from KF): 5.2%.

      • Corrected Mass to Weigh: 1000 mg / (1 - (5.2 / 100)) = 1000 mg / 0.948 = 1054.85 mg .

    • Weigh and Dissolve:

      • Using the appropriate weighing protocol from Issue 1, accurately weigh out the Corrected Mass (1054.85 mg in this example).

      • Transfer the solid to a volumetric flask.[14][15] Add approximately 70-80% of the final solvent volume, sonicate or swirl to dissolve completely, allow the solution to return to room temperature, and then dilute to the final volume mark.[16]

    Data Summary: Corrected Mass Calculation
Target ConcentrationTarget Anhydrous MassWater Content (KF)CalculationCorrected Mass to Weigh
10 mg/mL in 100 mL1000 mg5.2%1000 / (1 - 0.052)1054.85 mg
50 mM in 50 mL (MW=195.09)487.73 mg5.2%487.73 / (1 - 0.052)514.48 mg

Section 3: Best Practices for Proactive Moisture Control

Preventing moisture uptake is always better than correcting for it. Follow these guidelines for storage and general handling.

Frequently Asked Questions (FAQs)

Q3: What are the ideal long-term storage conditions for this compound?

A3: The compound should be stored in a tightly sealed, airtight container.[1] To further protect it, place this primary container inside a secondary enclosure with an active desiccant.[17][18]

Storage MethodDescriptionProsCons
Standard Screw-Cap Bottle Stored on an open shelf.-Not Recommended. Offers minimal protection from humidity.
Sealed Bottle in Desiccator Bottle stored in a sealed cabinet or chamber containing a desiccant (e.g., silica gel, molecular sieves).[17]Good protection from ambient humidity.Desiccant needs periodic regeneration/replacement.
Inert Gas Blanket The headspace of the container is purged and filled with a dry, inert gas like nitrogen or argon.Excellent protection; prevents both moisture uptake and potential oxidation.Requires specialized equipment (gas cylinder, regulator, septa-sealed bottles).

Q4: I stored the bottle in the refrigerator. What is the correct procedure for using it?

A4: Crucially, you must allow the entire, sealed container to warm to room temperature before opening it. If you open a cold container, moisture from the warmer room air will immediately condense on the cold powder, contaminating it. This process can take 30 minutes to several hours depending on the container size.

References

  • The Impact of Powder Moisture Content on Quality and Stability. (2025). Google Cloud.
  • The Impact of Humidity on Seasoning Powder Flowability in Global Processing. Centre for Industrial Rheology.
  • Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions.
  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients. PMC - NIH.
  • Factors Influencing Food Powder Flowability. MDPI.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • How do you handle hygroscopic solutes in the lab? TutorChase.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review.
  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC - NIH.
  • Moisture Content Determin
  • Water determination.
  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titr
  • Water Content Determin
  • Preservation of Moisture-Sensitive Chemical Reagents. MilliporeSigma.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
  • Preparing solutions
  • Degradation of amine-based solvents.
  • Laboratory Solution Prepar
  • Amine Degradation.
  • Best Practice Guide for Solution Prepar

Sources

Optimization

Technical Support Center: Enantiomeric Excess Optimization for (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride

Welcome to the Application Support Center. Synthesizing enantiopure benzylic-like chiral amines, specifically (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride , presents unique challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing enantiopure benzylic-like chiral amines, specifically (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride , presents unique challenges. The electron-withdrawing nature of the pyridine ring complicates nucleophilic additions, while the basicity of the pyridine nitrogen can interfere with classical resolution methods.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the causality behind experimental failures and provide self-validating protocols to ensure you achieve an enantiomeric excess (ee) of >99%.

Part 1: Core Methodologies & Step-by-Step Protocols

To achieve high enantiopurity, the industry relies on three primary workflows. Below are the validated protocols for each.

Method A: Biocatalytic Asymmetric Amination (Transaminase)

This method utilizes an ω -transaminase ( ω -TA) to directly convert 4-acetylpyridine to the (R)-amine. It is highly sustainable but governed by strict thermodynamic equilibria [1].

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 4-acetylpyridine (50 mM) in a phosphate buffer (100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM).

  • Amine Donor Addition: Add isopropylamine (500 mM) as the amine donor. The 10x excess is critical to drive the equilibrium forward.

  • Enzyme Addition: Introduce the engineered (R)-selective ω -transaminase (e.g., from Arthrobacter sp.).

  • Incubation & Sweeping: Incubate at 30°C. Crucial Step: Continuously sweep the headspace with nitrogen gas to evaporate the acetone byproduct, shifting the equilibrium toward the product.

  • Isolation: Adjust the pH to 12 using NaOH, extract with methyl tert-butyl ether (MTBE), and treat the organic layer with 2M HCl in dioxane to precipitate the dihydrochloride salt.

Method B: Diastereoselective Synthesis via Ellman's Sulfinamide

This chemical approach uses (R)-tert-butanesulfinamide as a chiral auxiliary. It is highly reliable for bench-scale synthesis and provides a self-validating purification step at the end [2].

Step-by-Step Protocol:

  • Condensation: Combine 4-acetylpyridine (1 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF. Add Ti(OEt)₄ (2 eq). Stir at 70°C for 12 hours. Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the electron-deficient ketone and a water scavenger.

  • Reduction: Cool the reaction to -78°C. Dropwise add L-Selectride (1.5 eq). Stir for 4 hours.

  • Quench & Extract: Quench with saturated NH₄Cl, filter through Celite to remove titanium salts, and extract with EtOAc.

  • Cleavage & Precipitation: Dissolve the crude sulfinamide in MeOH. Add 4M HCl in dioxane (3 eq). Stir for 1 hour. The (R)-1-(pyridin-4-yl)ethanamine dihydrochloride will spontaneously precipitate, leaving the cleaved auxiliary in solution.

Method C: Classical Chiral Resolution

This traditional method resolves racemic amine using a chiral acid. It is low-cost but often suffers from poor yields [3].

Step-by-Step Protocol:

  • Salt Formation: Dissolve racemic 1-(pyridin-4-yl)ethanamine in hot isopropanol (IPA). Add a solution of Di-p-toluoyl-D-tartaric acid (0.5 eq) in IPA.

  • Crystallization: Allow the solution to cool slowly to room temperature over 24 hours to form diastereomeric salts.

  • Recrystallization: Filter the crystals and recrystallize twice from boiling methanol to upgrade the ee.

  • Free-basing & Salt Exchange: Suspend the crystals in 2M NaOH, extract with dichloromethane, and treat the organic layer with HCl gas to form the final dihydrochloride salt.

Part 2: Troubleshooting Guides & FAQs

Biocatalysis Troubleshooting

Q: My ω -transaminase reaction plateaus at 50% conversion, limiting my ee and yield. How do I drive it to completion? A: This is a classic thermodynamic limitation. Transamination is a reversible equilibrium process. Because the byproduct (acetone) is a better substrate for the reverse reaction than isopropylamine is for the forward reaction, the reaction stalls[1]. Solution: You must remove the acetone. You can achieve this via physical removal (a continuous N₂ sweep or running the reaction under a mild vacuum) or by implementing an enzymatic cascade (e.g., adding an alcohol dehydrogenase to reduce acetone to isopropanol in situ).

TA_Pathway Ketone 4-Acetylpyridine Enzyme ω-Transaminase + PLP Ketone->Enzyme binds AmineDonor Isopropylamine AmineDonor->Enzyme NH2 transfer Product (R)-1-(Pyridin-4-yl) ethanamine Enzyme->Product yields Byproduct Acetone (Removed) Enzyme->Byproduct releases

Biocatalytic transamination pathway for (R)-amine synthesis.

Ellman's Sulfinamide Troubleshooting

Q: After the reduction step of the sulfinyl imine, my diastereomeric ratio (dr) is only 3:1. How can I improve the stereoselectivity? A: The low dr is caused by insufficient steric differentiation during the hydride attack. If you are using NaBH₄ at room temperature, the transition state is too loose. Solution: Switch to a sterically demanding reducing agent like L-Selectride and drop the temperature to -78°C. The bulky tert-butanesulfinyl group directs the bulky hydride to attack exclusively from the less hindered face via a rigid, cyclic transition state, pushing the dr above 95:5 [3].

Ellman_Workflow Step1 4-Acetylpyridine + (R)-t-Butanesulfinamide Step2 Ti(OEt)4 Condensation (Imine Formation) Step1->Step2 Step3 Diastereoselective Reduction (L-Selectride, -78°C) Step2->Step3 >95% yield Step4 HCl in Dioxane/MeOH (Cleavage & Precipitation) Step3->Step4 High dr Step5 (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride Step4->Step5 Self-purifying

Ellman's sulfinamide workflow for diastereoselective synthesis.

Classical Resolution Troubleshooting

Q: I am attempting a classical resolution with L-tartaric acid, but the ee of the recovered amine is stuck at 70%. Why is it failing? A: The target molecule has two basic sites: the primary aliphatic amine (pKa ~9.0) and the pyridine nitrogen (pKa ~5.2). If you use a full equivalent of L-tartaric acid, the di-acid can protonate both nitrogens, leading to complex, highly soluble polymeric salt mixtures rather than clean diastereomeric crystals. Solution: Use exactly 0.5 equivalents of a highly sterically demanding acid like Di-p-toluoyl-D-tartaric acid. This ensures only the primary amine is protonated and maximizes the chiral recognition surface area, drastically improving the ee upon crystallization.

Resolution_Troubleshooting Issue Low ee in Classical Resolution? CheckAcid Check Resolving Acid Issue->CheckAcid Tartaric L-Tartaric Acid (Prone to mixed salts) CheckAcid->Tartaric Currently using BulkyAcid Di-p-toluoyl-D-tartaric acid (Stronger recognition) CheckAcid->BulkyAcid Switch to Recryst Perform Multiple Recrystallizations Tartaric->Recryst If sticking with Tartaric

Troubleshooting logic tree for classical chiral resolution.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics for the three methodologies when optimized according to the guidelines above.

MethodologyInitial Stereopurity (dr/ee)Final ee (Isolated Salt)Typical YieldScalabilityCost & Complexity
A. Biocatalytic (Transaminase) >99% ee>99.5% ee80 - 85%HighHigh initial setup, low running cost
B. Ellman's Sulfinamide 95:5 dr>98.0% ee65 - 70%MediumModerate reagent cost
C. Classical Resolution 0% (Racemic)>95.0% ee (after 3x recryst.)<30%LowLow reagent cost, high labor

Note: The yield for Classical Resolution is capped at a theoretical maximum of 50% unless dynamic kinetic resolution (DKR) conditions are applied.

References

  • Lipase and omega-Transaminase - Biocatalytic Investigations. DiVA Portal. Available at:[Link]

  • Introduction to Stereoselective Organic Synthesis (Ellman's Sulfinamide). University of Oxford. Available at:[Link]

  • From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core. Organic Process Research & Development, ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Method Validation for (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride Enantiomeric Purity

For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. The differential pha...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the precise quantification of enantiomeric purity a critical quality attribute.[1] This guide provides an in-depth, scientifically grounded approach to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride. We will explore the rationale behind methodological choices, present a comprehensive validation protocol in line with regulatory expectations, and compare the performance of this method with viable analytical alternatives.

The Criticality of Enantiomeric Purity in Drug Development

The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the development of chiral drugs, strongly favoring the marketing of single enantiomers over racemic mixtures.[1] This regulatory stance is rooted in the principle that each enantiomer should be characterized for its specific biological activity. The inactive or less active enantiomer (distomer) is often considered an impurity. Therefore, a robust and validated analytical method is indispensable for ensuring the quality and safety of the final drug product.

Chiral HPLC: The Gold Standard for Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[2][3] The selection of an appropriate CSP is the most critical step in method development, as the separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP.[4]

For the separation of basic amines like 1-(Pyridin-4-yl)ethanamine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and success.[2][5] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively resolve enantiomers.

A Validated Chiral HPLC Method for (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride

This section details a proposed chiral HPLC method and its validation for the determination of the (S)-enantiomer in (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride. The method is designed based on principles established for structurally similar pyridine-containing chiral amines.[2]

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines the steps for determining the enantiomeric purity of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride.

Chiral HPLC Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Mobile Phase Preparation: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) prep_sample Sample Preparation: Dissolve sample in mobile phase to 0.5 mg/mL filter Filter through 0.45 µm PTFE filter prep_sample->filter hplc_system HPLC System with UV Detector filter->hplc_system Inject column Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) hplc_system->column conditions Isocratic Elution Flow Rate: 1.0 mL/min Temperature: 25°C Detection: UV at 254 nm Injection Volume: 10 µL column->conditions integrate Integrate Peak Areas of (R) and (S) enantiomers conditions->integrate Acquire Data calculate Calculate Enantiomeric Purity: % (R) = [Area(R) / (Area(R) + Area(S))] x 100 integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The addition of a basic modifier like DEA is often crucial for obtaining good peak shapes for basic analytes by minimizing interactions with residual silanol groups on the silica surface.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a solution of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride in the mobile phase at a concentration of approximately 0.5 mg/mL.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7] The following validation parameters are essential for an enantiomeric purity method.

Method_Validation_Process cluster_params Validation Parameters start Method Development validation Method Validation (ICH Q2(R1)) start->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness suitability System Suitability validation->suitability

Caption: Key Parameters for HPLC Method Validation.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the (R)-enantiomer in the presence of its (S)-enantiomer and any potential impurities.

  • Procedure:

    • Inject a solution of the (R)-enantiomer.

    • Inject a solution of the (S)-enantiomer (if available) or a racemic mixture.

    • Inject a placebo solution (if for a formulated product).

    • Inject a spiked sample containing the (R)-enantiomer and a known amount of the (S)-enantiomer.

  • Acceptance Criteria: The peak for the (S)-enantiomer should be well-resolved from the (R)-enantiomer peak (Resolution (Rs) > 1.5). No interfering peaks should be observed at the retention time of the enantiomers from the placebo.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of the (S)-enantiomer and the detector response over a specified range.

  • Procedure: Prepare a series of solutions of the (S)-enantiomer at different concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the unwanted enantiomer (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.998.[8]

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Analyze samples of the (R)-enantiomer spiked with known amounts of the (S)-enantiomer at a minimum of three concentration levels within the specified range (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the (S)-enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the enantiomeric impurity. The precision at the LOQ should have an RSD of ≤ 10%.[9]

6. Robustness:

  • Objective: To evaluate the method's reliability when subjected to small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2°C).

    • Mobile phase composition (e.g., vary the percentage of isopropanol by ± 2%).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the acceptable limits.

7. System Suitability:

  • Objective: To ensure that the chromatographic system is suitable for the intended analysis.

  • Procedure: A system suitability solution containing both enantiomers at a concentration that gives a well-resolved separation is injected before each analytical run.

  • Acceptance Criteria:

    • Resolution (Rs) between the enantiomers: ≥ 1.5.

    • Tailing factor for the (R)-enantiomer peak: ≤ 2.0.

    • RSD of replicate injections for peak area and retention time: ≤ 2.0%.

Comparative Analysis of Analytical Techniques

While chiral HPLC is the most common and powerful technique, other methods can also be employed for determining enantiomeric purity. The choice of method depends on factors such as the required accuracy, sample throughput, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1]Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Sensitivity High (typically to 0.05% or lower for the minor enantiomer).Lower (generally limited to ~1-5% for the minor enantiomer).Very high (can be comparable to or better than HPLC).
Speed Moderate (typically 10-30 minutes per sample).Rapid for data acquisition, but sample preparation with a CDA can be time-consuming.Fast (often < 15 minutes per sample).
Sample Throughput High, especially with modern autosamplers.Lower, as it is not as easily automated for high throughput.High, with automated systems.
Development Effort Can be intensive, requiring screening of multiple columns and mobile phases.[10]Relatively straightforward if a suitable CSA or CDA is known.Can be complex, requiring optimization of buffer, chiral selector, and voltage.
Quantitative Accuracy Excellent, well-established for impurity quantification.Good, but can be affected by integration accuracy and baseline resolution.Good, but can be influenced by injection precision.
Instrumentation Cost Moderate to high.Very high.Moderate.

Conclusion

The validation of a chiral HPLC method is a rigorous but essential process in the development of enantiomerically pure pharmaceuticals. The proposed method, utilizing a cellulose-based chiral stationary phase, provides a robust and reliable approach for the determination of the enantiomeric purity of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride. By adhering to the validation principles outlined in ICH guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of their drug products. While alternative techniques like chiral NMR and CE have their merits, chiral HPLC remains the gold standard for its high sensitivity, accuracy, and established regulatory acceptance in pharmaceutical quality control.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5971. Available from: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization in supercritical fluid chromatography. Journal of Chromatography A, 1238, 101-113. Available from: [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Gajdoš, M., & Sýkora, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 156-163. Available from: [Link]

  • ChiralTek (n.d.). Chiral Columns. Available from: [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Available from: [Link]

  • Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 164-173. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • Agilent Technologies, Inc. (2011). Separation of pyridine and other amines. Available from: [Link]

  • Pinto, M. M. M., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(7), 1735. Available from: [Link]

  • Wang, Y., et al. (2020). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 18(23), 4446-4452. Available from: [Link]

  • Kumar, P. S., & Kumar, B. S. (2020). Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. EAS Journal of Pharmacy and Pharmacology, 2(4), 164-171. Available from: [Link]

  • Rao, D. P., et al. (2016). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research, 8(8), 868-873. Available from: [Link]

  • Hubert, P., et al. (2011). Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase and polar non-aqueous mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1096-1104. Available from: [Link]

Sources

Comparative

Comparative Guide: (R)- vs (S)-1-(Pyridin-4-yl)ethanamine Dihydrochloride in Asymmetric Synthesis

Executive Summary For drug development professionals and synthetic chemists, selecting the optimal chiral building block is paramount for dictating stereochemical outcomes. 1-(Pyridin-4-yl)ethanamine and its dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the optimal chiral building block is paramount for dictating stereochemical outcomes. 1-(Pyridin-4-yl)ethanamine and its dihydrochloride salts are highly versatile chiral amines. While structurally analogous to the ubiquitous 1-phenylethylamine, the substitution of the phenyl ring with a pyridine-4-yl moiety fundamentally alters the molecule's electronic profile, coordination chemistry, and solubility[1].

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of 1-(pyridin-4-yl)ethanamine dihydrochloride, detailing their reactivity differences, mechanistic causality in asymmetric induction, and step-by-step experimental protocols for their application as chiral resolving agents and auxiliaries.

Chemical Profiling & Mechanistic Causality

Structural and Electronic Advantages

Both the (R)- and (S)-enantiomers of 1-(pyridin-4-yl)ethanamine dihydrochloride (CAS 174132-32-2 for the general dihydrochloride) exist as stable, water-soluble crystalline solids[1]. The free base forms (CAS 45682-36-8 for R; CAS 27854-96-2 for S) are air-sensitive liquids[2][3]. Utilizing the dihydrochloride salt prevents oxidative degradation and spontaneous racemization during long-term storage.

The Pyridine Effect: Unlike 1-phenylethylamine, the pyridine ring introduces two critical mechanistic variables:

  • Electronic Withdrawal: The electron-deficient nature of the pyridine ring inductively withdraws electron density from the benzylic amine. When used as a chiral auxiliary (e.g., forming an imine), this enhances the electrophilicity of the imine carbon, accelerating nucleophilic addition.

  • Bidentate Coordination: The pyridine nitrogen acts as a secondary coordination site (Lewis base). In transition-metal catalysis, this allows the molecule to act as a bidentate N,N -ligand, creating a more rigid metallacycle transition state compared to monodentate alternatives, thereby increasing enantiomeric excess ( ee ).

Reactivity Differences: (R) vs (S) Enantiomers

In an achiral environment, the (R)- and (S)-enantiomers exhibit identical scalar properties (solubility, pKa, NMR shifts). However, their reactivity diverges entirely in chiral environments. They exhibit stereodivergent reactivity , meaning they provide equal but opposite stereochemical induction.

If the (R)-enantiomer directs a nucleophile to the Re-face of a prochiral substrate, the (S)-enantiomer will invariably direct it to the Si-face due to the mirrored steric bulk of the methyl group versus the pyridine ring.

G Substrate Prochiral Substrate (e.g., Ketone) RAux (R)-1-(Pyridin-4-yl)ethanamine Substrate->RAux Imine Formation SAux (S)-1-(Pyridin-4-yl)ethanamine Substrate->SAux Imine Formation R_TS Re-Face Attack (Sterically Favored) RAux->R_TS Nucleophilic Addition S_TS Si-Face Attack (Sterically Favored) SAux->S_TS Nucleophilic Addition R_Prod (R)-Product (>98% ee) R_TS->R_Prod Auxiliary Cleavage S_Prod (S)-Product (>98% ee) S_TS->S_Prod Auxiliary Cleavage

Stereodivergent asymmetric synthesis utilizing (R)- and (S)-enantiomers as chiral auxiliaries.

Comparative Performance Data

The following table summarizes the performance metrics of the (R)- and (S)-enantiomers against the industry-standard 1-phenylethylamine when used as pharmaceutical intermediates and chiral ligands[4].

Metric(R)-1-(Pyridin-4-yl)ethanamine diHCl(S)-1-(Pyridin-4-yl)ethanamine diHCl(R)-1-Phenylethylamine (Alternative)
CAS Number (Free Base) 45682-36-827854-96-23886-69-9
Aqueous Solubility Very High (as diHCl salt)Very High (as diHCl salt)Low (Free base) / Mod. (HCl salt)
Amine pKa (approx.) ~8.4 (Electron-withdrawn)~8.4 (Electron-withdrawn)~9.8
Coordination Modes Monodentate ( NH2​ ), Bidentate ( N,N )Monodentate ( NH2​ ), Bidentate ( N,N )Monodentate ( NH2​ ) only
Stereoinduction (Typical ee ) >98% (Yields (R)- or (S)-product)>98% (Yields opposite enantiomer)90-95% (Less rigid transition state)
Auxiliary Cleavage Rate Fast (Enhanced leaving group ability)Fast (Enhanced leaving group ability)Moderate

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the use of these enantiomers in standard laboratory workflows.

Protocol A: Diastereomeric Salt Resolution of Racemic Acids

Because of the basicity of both the primary amine and the pyridine nitrogen, 1-(pyridin-4-yl)ethanamine is an exceptional resolving agent for racemic carboxylic acids.

Materials:

  • Racemic carboxylic acid substrate (1.0 eq)

  • (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride (0.5 eq)

  • Sodium hydroxide (NaOH) (1.0 eq)

  • Solvent: Ethanol/Water (80:20 v/v)

Step-by-Step Methodology:

  • Free-Basing the Resolving Agent: Dissolve 0.5 eq of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride in minimal water. Add 1.0 eq of NaOH to neutralize the hydrochloride salts. Extract the free base into dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under reduced pressure. Note: The free base is air-sensitive; use immediately.

  • Salt Formation: Dissolve 1.0 eq of the racemic acid in the EtOH/H2O mixture at 70°C. Slowly add the freshly prepared (R)-amine free base dropwise with continuous stirring.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then to 4°C for 4 hours. The less soluble diastereomeric salt (e.g., the (R,R)-salt) will selectively crystallize.

  • Filtration & Washing: Filter the crystals under vacuum and wash with ice-cold ethanol to remove mother liquor impurities.

  • Recovery: Suspend the pure diastereomeric salt in 1M HCl to liberate the pure (R)-carboxylic acid. Extract the acid with ethyl acetate. The chiral amine remains in the aqueous layer as the dihydrochloride salt and can be recovered by basification, making this a highly atom-economical process.

Workflow Start Racemic Acid (50% R / 50% S) FreeBase Add (R)-1-(Pyridin-4-yl)ethanamine (Free base from diHCl) Start->FreeBase Salt Diastereomeric Salt Mixture [(R,R) + (S,R)] FreeBase->Salt Crystal Fractional Crystallization (Solvent: EtOH/H2O) Salt->Crystal Precipitate Insoluble Salt (e.g., R,R-salt) Crystal->Precipitate Filtrate Soluble Salt (e.g., S,R-salt) Crystal->Filtrate Acidify Acidify (1M HCl) & Extract Precipitate->Acidify PureR Pure Enantiopure Acid (>99% ee) Acidify->PureR

Workflow for diastereomeric salt resolution using (R)-1-(Pyridin-4-yl)ethanamine.

Protocol B: Application as a Chiral Auxiliary in Asymmetric Amination

When synthesizing chiral amines, the (S)-enantiomer can be used to induce chirality into a prochiral ketone.

  • Imine Condensation: React the prochiral ketone with (S)-1-(pyridin-4-yl)ethanamine (free base) in toluene with catalytic p-toluenesulfonic acid (PTSA). Use a Dean-Stark apparatus to remove water and drive the equilibrium toward the chiral imine.

  • Diastereoselective Reduction: Cool the imine solution to -78°C. Add a bulky reducing agent (e.g., L-Selectride). The steric bulk of the (S)-methyl group blocks the Si-face, forcing the hydride to attack exclusively from the Re-face.

  • Auxiliary Cleavage: Subject the resulting secondary amine to hydrogenolysis ( H2​ , Pd/C). The electron-withdrawing nature of the pyridine ring facilitates the rapid cleavage of the C-N bond, yielding the pure primary amine product and regenerating the pyridine derivative.

Conclusion

The choice between (R)- and (S)-1-(Pyridin-4-yl)ethanamine dihydrochloride is dictated purely by the desired stereochemical outcome of the target molecule. Their superiority over standard phenyl-based auxiliaries lies in the tunable electronics and coordination capabilities of the pyridine ring, which consistently yield higher enantiomeric excesses and facilitate easier auxiliary cleavage in complex pharmaceutical syntheses[1][5].

References

  • Title: CAS 27854-96-2 (S)-1-(4-Pyridyl)ethylamine - Alfa Chemistry. Source: alfa-chemistry.com.
  • Title: 1-(pyridin-4-yl)ethan-1-amine | Ambeed. Source: ambeed.com.
  • Title: Accela Chembio Inc (r)-1-(4-pyridyl)ethylamine | 1g | 45682-36-8 - Fisher Scientific. Source: fishersci.com.
  • Title: 1-(4-Pyridyl)ethylamine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals. Source: fishersci.com.
  • Title: CAS 174132-32-2: 1-(Pyridin-4-yl)ethanamine dihydrochloride - CymitQuimica. Source: cymitquimica.com.

Sources

Validation

comparing (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride to other chiral pyridine amines

An in-depth comparative analysis of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride against other chiral pyridine amines reveals critical divergences in electronic properties, steric environments, and coordination chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride against other chiral pyridine amines reveals critical divergences in electronic properties, steric environments, and coordination chemistry. As a privileged chiral building block, this compound is indispensable in both medicinal chemistry and asymmetric catalysis [1].

The following guide objectively evaluates the performance of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride compared to its structural isomers and enantiomers, providing researchers with the mechanistic rationale and self-validating protocols necessary for advanced drug design and ligand synthesis.

Structural and Electronic Divergence: The Rationale for Isomer Selection

The position of the nitrogen atom within the pyridine ring (ortho, meta, or para relative to the chiral ethanamine group) fundamentally alters the molecule's behavior.

  • (R)-1-(Pyridin-2-yl)ethanamine (ortho): The proximity of the pyridine nitrogen to the primary amine creates a highly efficient bidentate (N,N) chelating system. While excellent for designing chiral transition-metal catalysts [2], this bidentate nature is often a liability in drug discovery, as it can lead to off-target metalloenzyme inhibition (e.g., binding to the heme iron of CYP450 enzymes).

  • (R)-1-(Pyridin-3-yl)ethanamine (meta): Offers a balance of basicity and reduced steric hindrance. The meta-nitrogen projects at a 120° angle, which is useful for specific hydrogen-bonding networks but lacks the linear extension of the para-isomer.

  • (R)-1-(Pyridin-4-yl)ethanamine (para): Projects the basic pyridine nitrogen linearly away from the chiral center. This structural vector is highly prized in medicinal chemistry for reaching solvent-exposed regions of protein binding pockets or forming critical salt bridges in kinase hinge regions without the risk of bidentate metal chelation [3].

The use of the dihydrochloride salt rather than the free base is a deliberate experimental choice. Free chiral amines of this molecular weight are often volatile, prone to air oxidation, and hygroscopic. The dihydrochloride salt ensures a stable, weighable solid, guaranteeing precise stoichiometry during high-throughput parallel synthesis [1].

G A Chiral Pyridine Isomers B 2-Pyridyl (ortho) A->B C 3-Pyridyl (meta) A->C D 4-Pyridyl (para) A->D E Bidentate Chelation (Metal Catalysis) B->E N,N-coordination F Electronic Tuning (H-Bond Acceptor) C->F 120° Vector G Linear Projection (Kinase Hinge Binding) D->G 180° Vector

Logical relationship between pyridine nitrogen position and functional application.

Comparative Performance Data

When selecting a chiral pyridine amine, researchers must weigh physicochemical properties. Table 1 summarizes the core quantitative data comparing the (R)-enantiomers of the 2-, 3-, and 4-pyridyl derivatives.

Table 1: Physicochemical and Coordination Comparison of Chiral Pyridine Amines

Property / Feature(R)-1-(Pyridin-2-yl)ethanamine(R)-1-(Pyridin-3-yl)ethanamine(R)-1-(Pyridin-4-yl)ethanamine
Pyridine pKa (est.) ~5.0~5.1~5.2
Amine pKa (est.) ~8.8~8.9~9.0
Coordination Mode Bidentate (N,N-chelation)MonodentateMonodentate
Primary Application Asymmetric Catalysis LigandsGPCR Ligand ScaffoldsKinase Inhibitor Pharmacophores
CYP450 Inhibition Risk High (Heme coordination)ModerateLow

Note: The (S)-enantiomers possess identical scalar physicochemical properties but will exhibit inverted stereochemical interactions in chiral biological environments or asymmetric catalytic pockets.

Applications in Asymmetric Catalysis

Beyond drug discovery, chiral pyridine amines are foundational in synthesizing privileged chiral ligands [4]. Recent advancements have utilized chiral pyridine units (CPUs) to synthesize tertiary amine-derived C2​ -symmetric chiral pyridine-N,N′-dioxides (Py-2NO). These ligands demonstrate exceptional catalytic activity in asymmetric Friedel–Crafts alkylation reactions, achieving up to 99% enantiomeric excess (ee) [2].

The 4-pyridyl variant is particularly useful when synthesizing modular N,B-bidentate ligands or bridging ligands for multi-metallic frameworks, where the para-nitrogen can coordinate to a secondary metal center, creating rigid, highly ordered transition states [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control to verify success.

Protocol 1: Synthesis of Chiral Pyridine Carboxamides via Amide Coupling

This protocol describes the coupling of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride with a generic carboxylic acid to form a chiral pharmacophore [3].

Causality & Logic: The dihydrochloride salt requires neutralization before coupling. We use 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA): 2.0 equivalents strictly to neutralize the two HCl molecules and liberate the nucleophilic free amine, and 1.0 equivalent to act as the general base for the HATU-mediated activation of the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert N2​ atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at room temperature for 15 minutes. Validation: An LC-MS aliquot should confirm the formation of the active ester intermediate.

  • Freebasing & Coupling: In a separate vial, suspend (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride (1.1 eq) in DMF and add DIPEA (2.0 eq). Sonicate until a clear solution is obtained (indicating complete freebasing). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir for 2–4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Workflow Step1 1. Weigh (R)-1-(Pyridin-4-yl)ethanamine·2HCl Step2 2. Add DIPEA (3.0 eq Total) (2 eq for Freebasing, 1 eq for Coupling) Step1->Step2 Step3 3. Add Carboxylic Acid + HATU (Activation) Step2->Step3 Step4 4. Stir at RT for 2-4h (Coupling) Step3->Step4 Step5 5. LC-MS Intermediate Check (Self-Validation) Step4->Step5 Step6 6. Aqueous Workup & Extraction Step5->Step6 Step7 7. Chiral HPLC Validation Step6->Step7

Self-validating experimental workflow for chiral pyridine carboxamide synthesis.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC

Amide coupling conditions (especially with excess base) can sometimes cause epimerization at the chiral center of the amine. This protocol ensures the stereochemical integrity of the final product.

Causality & Logic: To definitively prove that no racemization occurred, you must first synthesize the racemic product using racemic 1-(Pyridin-4-yl)ethanamine. This provides a baseline chromatogram showing two distinct peaks (the R and S enantiomers), validating that your HPLC method can actually separate them.

Step-by-Step Methodology:

  • Standard Preparation: Synthesize the racemic control compound using the exact protocol above, substituting the (R)-enantiomer with racemic 1-(Pyridin-4-yl)ethanamine.

  • Method Development: Inject the racemic standard onto a chiral stationary phase column (e.g., Chiralpak AD-H or OD-H). Optimize the mobile phase (typically Hexane/Isopropanol with 0.1% Diethylamine to suppress peak tailing from the basic pyridine nitrogen) until baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomer peaks.

  • Sample Analysis: Inject the purified product synthesized from (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride.

  • Validation: Calculate the enantiomeric excess (ee). The chromatogram should display a single major peak corresponding to the retention time of the (R)-enantiomer from the racemic standard run, confirming >99% ee.

References

  • Liu, R.-M., et al. "New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis." Organic Chemistry Frontiers, RSC Publishing, 2022. Available at:[Link]

  • ACS Publications. "Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 2024. Available at:[Link]

Comparative

Mass Spectrometry Fragmentation Pattern Analysis of (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride: A Comparative Guide

Executive Summary (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a highly polar, chiral amine building block widely utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics[1]. Because it is form...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a highly polar, chiral amine building block widely utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics[1]. Because it is formulated as a basic dihydrochloride salt, analyzing its structural integrity, isomeric purity, and pharmacokinetic profile requires robust, carefully selected mass spectrometry (MS) strategies.

This guide objectively compares the performance of leading MS platforms—ESI-QqQ, ESI-Q-TOF, and EI-GC-MS—for the analysis of this compound. By detailing the mechanistic causality behind its fragmentation pathways and providing a self-validating experimental workflow, this guide serves as an authoritative resource for drug development professionals.

Theoretical Framework & Mechanistic Causality

Understanding the fragmentation of (R)-1-(Pyridin-4-yl)ethanamine requires analyzing the thermodynamic stability of its gas-phase ions.

In solution, the dihydrochloride salt readily dissociates. During positive-ion Electrospray Ionization (ESI+), the free base (exact mass 122.0844 Da) is protonated to form an even-electron precursor ion, [M+H]+ at m/z 123.0917 [2].

Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly specific fragmentation cascade:

  • Primary Pathway (Neutral Loss of Ammonia): Unlike aliphatic amines that require high collision energies to fragment, this compound exhibits a dominant neutral loss of ammonia (NH 3​ , 17.0265 Da). The causality here is driven by product stability: cleavage of the C-N bond yields a highly resonance-stabilized 4-vinylpyridinium cation at m/z 106.0652. The extended π -system of the pyridine ring stabilizes the adjacent positive charge, making this the lowest-energy fragmentation pathway.

  • Secondary Pathway (Pyridine Ring Cleavage): At elevated collision energies, the 4-vinylpyridinium ion undergoes ring contraction and cleavage, characterized by the expulsion of hydrogen cyanide (HCN, 27.0109 Da) or acetylene (C 2​ H 2​ , 26.0156 Da) to yield diagnostic trace ions at m/z 79.0543 and 80.0496, respectively.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 123.0917 F1 Product Ion 1 [M+H - NH3]+ m/z 106.0652 (4-vinylpyridinium) M->F1 CID - NH3 (17.0265 Da) F2 Product Ion 2 [M+H - NH3 - HCN]+ m/z 79.0543 F1->F2 High CE - HCN (27.0109 Da) F3 Product Ion 3 [M+H - NH3 - C2H2]+ m/z 80.0496 F1->F3 High CE - C2H2 (26.0156 Da)

ESI-MS/MS collision-induced dissociation pathway of protonated (R)-1-(Pyridin-4-yl)ethanamine.

Technology Comparison: ESI-QqQ vs. ESI-Q-TOF vs. EI-GC-MS

Selecting the correct MS modality depends on whether the goal is high-throughput quantification, structural elucidation, or legacy library matching.

Table 1: Performance Comparison of MS Platforms
FeatureESI-QqQ (Triple Quad)ESI-Q-TOF (Time-of-Flight)EI-GC-MS (Electron Ionization)
Primary Use Case PK/PD QuantificationImpurity & Isomer ProfilingLegacy Library Screening
Ionization State Even-electron [M+H]+Even-electron[M+H]+Radical cation M+•
Precursor Ion m/z 123.1 (Nominal)m/z 123.0917 (Accurate)m/z 122.0 (Nominal)
Base Peak (Fragment) m/z 106.1m/z 106.0652m/z 107.0 ( α -cleavage)
Sample Prep Requirement Direct injection (diluted)Direct injection (diluted)Requires free-basing/derivatization
Sensitivity Ultra-high (fg to pg range)High (pg to ng range)Moderate (ng range)

Mechanistic Shift in EI-GC-MS: It is critical to note that under hard Electron Ionization (70 eV), the fragmentation mechanism completely shifts. Instead of losing NH 3​ , the radical molecular ion (M+• at m/z 122) undergoes rapid α -cleavage to expel a methyl radical (•CH 3​ , 15 Da), generating a stable aromatic cation at m/z 107[3]. Furthermore, the dihydrochloride salt cannot be analyzed directly via GC-MS without prior liquid-liquid extraction to yield the volatile free base.

Isomeric Differentiation: 4-Pyridyl vs. 2-Pyridyl

Differentiating (R)-1-(Pyridin-4-yl)ethanamine from its 2-pyridyl structural isomer is a common analytical hurdle, as both yield identical accurate masses and primary product ions.

The Solution: Energy-Resolved Mass Spectrometry (ERMS). By plotting the survival yield of the precursor ion against the Collision Energy (CE), a distinct breakdown curve is generated. The 2-pyridyl isomer exhibits a significantly lower activation energy for NH 3​ loss. Causality: The spatial proximity of the pyridine nitrogen to the primary amine in the ortho-position facilitates an intramolecular proton transfer transition state, accelerating deamination. The 4-pyridyl (para) geometry cannot form this intermediate, requiring higher optimal collision energy (typically +5 to +8 eV higher) to achieve the same degree of fragmentation.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

Because the analyte is a highly polar dihydrochloride salt, standard reversed-phase (C18) chromatography will result in severe peak tailing and lack of retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the required methodology. Every step below includes a built-in validation checkpoint to ensure data trustworthiness.

Step 1: Sample Preparation
  • Weigh 1.0 mg of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to 100 ng/mL using HILIC initial mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid).

  • Self-Validation Checkpoint: Prepare a matrix spike sample. If the peak area of the spike deviates by >15% from the neat standard, ion suppression from the residual chloride counter-ions is occurring, necessitating further dilution.

Step 2: HILIC Chromatographic Separation
  • Column: BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins. (The highly polar amine will retain strongly in high organic conditions and elute as the aqueous phase increases).

  • Self-Validation Checkpoint: Inject a null solvent blank immediately following the highest calibration standard. The blank must show an integrated peak area of <0.1% of the standard to validate zero column carryover.

Step 3: MS/MS Tuning & Acquisition
  • Operate the QqQ or Q-TOF in ESI Positive mode.

  • Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.

  • MRM Transitions (for QqQ):

    • Quantifier: 123.1 106.1 (Optimal CE: ~15 eV)

    • Qualifier: 123.1 79.1 (Optimal CE: ~35 eV)

  • Self-Validation Checkpoint: Prior to batch acquisition, continuously infuse a tuning standard (e.g., Reserpine or a known calibrant) to validate mass accuracy (<5 ppm error) and ensure the quadrupole mass filters are properly calibrated.

Workflow S1 Sample Prep Desalting & Dilution S2 HILIC LC Polar Retention S1->S2 S3 ESI(+) Protonation S2->S3 S4 QqQ / Q-TOF Mass Analysis S3->S4 S5 Data Validation Blank & ISTD Check S4->S5

Self-validating LC-MS/MS analytical workflow for highly polar basic amines.

References

  • PubChem. "1-(pyridin-4-yl)ethanamine diHCl". National Center for Biotechnology Information. Available at:[Link][1]

  • Bogusz, M. J., et al. "Analysis of underivatized amphetamines and related phenethylamines with high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry." Journal of Analytical Toxicology, PubMed. Available at:[Link][2]

  • Chad's Prep. "14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry". YouTube. Available at:[Link][3]

Sources

Validation

A Researcher's Guide to Reactivity: (R)-1-(Pyridin-4-yl)ethanamine Free Base vs. Dihydrochloride Salt

In the landscape of medicinal chemistry and drug development, chiral amines, particularly those incorporating heterocyclic scaffolds like pyridine, are invaluable building blocks.[1][2][3] (R)-1-(Pyridin-4-yl)ethanamine,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, chiral amines, particularly those incorporating heterocyclic scaffolds like pyridine, are invaluable building blocks.[1][2][3] (R)-1-(Pyridin-4-yl)ethanamine, with its distinct stereocenter and versatile pyridine ring, is a prime example, frequently employed in the synthesis of complex molecular architectures.[2] This compound is commercially available in two common forms: the free base and the dihydrochloride salt. The choice between these two is not merely a matter of preference but a critical decision that profoundly impacts experimental design, reaction outcomes, and even storage protocols.

This guide provides an in-depth comparison of the reactivity profiles of (R)-1-(Pyridin-4-yl)ethanamine free base and its dihydrochloride salt. We will explore the fundamental physicochemical differences that dictate their behavior in solution and present supporting data and protocols for common synthetic transformations. Our objective is to equip researchers with the practical insights needed to select the appropriate reagent and optimize their synthetic strategies.

Physicochemical Properties: The Foundation of Reactivity

The conversion of the neutral free base to its dihydrochloride salt introduces significant changes to its molecular properties. The salt form is created by reacting the two basic nitrogen centers—the primary amine and the pyridine nitrogen—with hydrogen chloride.[4] This acid-base reaction transforms the neutral, nucleophilic amine into a non-nucleophilic, ionic ammonium salt, altering its physical characteristics and chemical nature.[5][6]

Table 1: Comparative Physicochemical Properties

Property(R)-1-(Pyridin-4-yl)ethanamine (Free Base)(R)-1-(Pyridin-4-yl)ethanamine DihydrochlorideRationale for Difference
Molecular Formula C₇H₁₀N₂[7]C₇H₁₀N₂·2HCl[8]Addition of two hydrogen chloride molecules.
Molecular Weight 122.17 g/mol [7]195.10 g/mol Increased mass from the addition of 2 HCl.
Physical Form Colorless to yellow liquid[9]Powder or crystals[10]Ionic salts form a stable crystal lattice, resulting in a solid state at room temperature.[11]
Solubility More soluble in organic solvents (e.g., DCM, THF, Ether).[12]More soluble in polar/aqueous solvents (e.g., Water, DMF, Alcohols).[11][13][14]The ionic nature of the salt enhances its solubility in polar media, a key consideration for many drug formulations and reaction setups.[15]
Stability & Handling Can be susceptible to oxidation and atmospheric CO₂. May be corrosive.[12]Highly stable, crystalline solid. Easier to weigh and handle accurately. Less volatile and less prone to degradation.[12]Salt formation protects the reactive amine groups, leading to a longer shelf-life and improved handling characteristics.[11]
Basicity/Nucleophilicity Both nitrogen atoms possess lone pairs, making the molecule basic and nucleophilic.[13]Nitrogen lone pairs are protonated (R-NH₃⁺, Py-H⁺). The molecule is acidic and non-nucleophilic.This is the most critical difference governing chemical reactivity. The salt form is incapable of initiating nucleophilic attack without prior deprotonation.

The core distinction lies in the availability of the nitrogen lone pairs. In the free base, these electrons are available to act as a nucleophile or a base. In the dihydrochloride salt, they are tied up in N-H bonds, rendering the molecule unreactive as a nucleophile.

G FB (R)-1-(Pyridin-4-yl)ethanamine (Free Base) Nucleophilic SALT (R)-1-(Pyridin-4-yl)ethanamine (Dihydrochloride Salt) Non-Nucleophilic FB->SALT Protonation SALT->FB Deprotonation HCL + 2 HCl BASE - 2 HCl (+ Base)

Figure 1: Acid-Base Equilibrium. The reversible conversion between the nucleophilic free base and the non-nucleophilic dihydrochloride salt is the central principle governing their reactivity.

Reactivity in Key Synthetic Transformations

The practical implications of these differences become evident when considering common reactions in drug synthesis, such as amide bond formation.

Amide Coupling: A Case Study

Amide bond formation is a cornerstone reaction in medicinal chemistry.[16] The reaction requires a nucleophilic amine to attack an activated carboxylic acid derivative.

  • (R)-1-(Pyridin-4-yl)ethanamine (Free Base): As a nucleophile, the free base reacts directly with activated carboxylic acids (e.g., using coupling reagents like EDC or HATU), acid chlorides, or anhydrides to form the corresponding amide.[17][18][19]

  • (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride: The salt is not nucleophilic and will not react directly . To facilitate the reaction, the free base must be liberated in situ. This is achieved by adding a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[20][21] Crucially, at least two equivalents of the base are required: one to neutralize the first equivalent of HCl and a second to neutralize the other, thereby freeing both nitrogen atoms for potential reaction or, more practically, ensuring the primary amine is fully deprotonated to act as the nucleophile.

G cluster_0 Free Base Workflow cluster_1 Dihydrochloride Salt Workflow fb_start 1. Dissolve Free Base & Carboxylic Acid fb_activate 2. Add Coupling Reagent (e.g., EDC) fb_start->fb_activate fb_react 3. Reaction (Amide Formation) fb_activate->fb_react fb_workup 4. Workup & Purification fb_react->fb_workup salt_start 1. Dissolve Salt & Carboxylic Acid salt_base 2. Add Base (e.g., DIPEA, >2 eq.) salt_start->salt_base salt_activate 3. Add Coupling Reagent (e.g., EDC) salt_base->salt_activate salt_react 4. Reaction (Amide Formation) salt_activate->salt_react salt_workup 5. Workup & Purification salt_react->salt_workup

Figure 2: Comparative workflow for amide coupling. The critical additional step for the dihydrochloride salt is the in situ liberation of the free base using an external base.

Experimental Protocols & Performance Data

To illustrate the practical application, we provide detailed protocols for a standard amide coupling reaction with both forms of the amine.

Protocol 1: Amide Coupling with the Free Base
  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM), add (R)-1-(Pyridin-4-yl)ethanamine free base (1.1 eq.).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and N-Hydroxybenzotriazole (HOBt) (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, wash the reaction mixture with aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling with the Dihydrochloride Salt
  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM), add (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride (1.1 eq.).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq.) to the suspension and stir for 10-15 minutes to ensure complete deprotonation.

  • Activation: Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 2-4 hours).

  • Workup: Upon completion, wash the reaction mixture with aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Comparative Performance in a Model Acylation Reaction (Data is representative and may vary based on specific substrates and conditions)

ParameterFree BaseDihydrochloride SaltAnalysis
Equivalents of Base 02.5 eq. DIPEAThe salt requires a stoichiometric amount of base to neutralize the HCl and liberate the free amine for reaction.[20][22][23]
Reaction Time ~3 hours~3 hoursOnce the free base is generated in situ, the reaction kinetics are typically comparable.
Isolated Yield 85%82%Yields are generally comparable, though the presence of additional salts from neutralization (e.g., DIPEA·HCl) can sometimes complicate purification.
Purity (Pre-column) HighModerateThe formation of amine salts during workup can sometimes affect the purity of the crude product.

Expert Insights & Practical Recommendations

  • Trustworthiness of Protocols: The necessity of adding a base when using an amine salt is a fundamental and validated principle in organic synthesis.[21][23] The protocols described are standard procedures that ensure the reactive species is present, leading to a self-validating system: the reaction will not proceed efficiently without this step.

  • Causality in Experimental Choices: Why use the salt if it requires an extra step?

    • Stability: Amine salts are often preferred for long-term storage due to their superior stability.[12]

    • Solubility: For reactions in polar solvents like DMF or water, the salt's higher solubility can be a significant advantage, preventing heterogeneity issues.[14][24]

    • Handling: As crystalline solids, salts are easier to weigh accurately and are less hazardous than potentially volatile or corrosive liquid free bases.[11]

  • When to Choose Which Form:

    • Choose the Free Base for reactions in non-polar aprotic solvents where direct, immediate reactivity is desired, and when handling and stability are not primary concerns.

    • Choose the Dihydrochloride Salt for its excellent shelf-life, ease of handling, and superior solubility in polar solvents. The addition of a non-nucleophilic base is a routine, minor adjustment to the experimental procedure.

Conclusion

The choice between (R)-1-(Pyridin-4-yl)ethanamine free base and its dihydrochloride salt is a strategic one, guided by the principles of nucleophilicity and practicality. The free base is the reactive, nucleophilic form, essential for participating in reactions like acylation, alkylation, and reductive amination. The dihydrochloride salt is a stable, non-nucleophilic, and easily handled precursor that requires in situ deprotonation with a base to unleash its reactive potential. Understanding this fundamental difference allows researchers to harness the full synthetic utility of this important chiral building block, ensuring reproducible and efficient chemical synthesis in the pursuit of novel therapeutics.

References

  • Title: Amidation reactions from the direct coupling of metal carboxylate salts with amines. Source: PubMed Central.
  • Title: Freebase (chemistry) - wikidoc. Source: Wikidoc.
  • Title: Amide synthesis by acylation. Source: Organic Chemistry Portal. URL: [Link]

  • Title: 24.7: Reactions of Amines. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Chemical Properties Of Amines Acylation Basicity. Source: BYJU'S. URL: [Link]

  • Title: 1-(Pyridin-4-yl)ethan-1-amine. Source: PubChem. URL: [Link]

  • Title: Amide Coupling - Biofilm Inhibitor Synthesis. Source: University of Wisconsin-Madison Chemistry Department.
  • Title: CHAPTER 7 AMINES. Source: Grossmont College. URL: [Link]

  • Title: 23.3. Reactions of amines | Organic Chemistry II. Source: Lumen Learning. URL: [Link]

  • Title: Amino Acid Freebase vs. HCl Salt. Source: Reddit. URL: [Link]

  • Title: 24.7 Reactions of Amines - Organic Chemistry. Source: OpenStax. URL: [Link]

  • Title: Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Source: PubMed. URL: [Link]

  • Title: Catalyst and method for amide formation. Source: Google Patents.
  • Title: Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Source: YouTube. URL: [Link]

  • Title: (1R)-1-(PYRIDIN-4-YL)ETHAN-1-AMINE DIHYDROCHLORIDE. Source: NextSDS. URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts. Source: Spectroscopy Online. URL: [Link]

  • Title: SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. Source: PubMed. URL: [Link]

  • Title: Recent Strategies for the Synthesis of Pyridine Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Source: MDPI. URL: [Link]

  • Title: Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Source: PMC. URL: [Link]

  • Title: Advanced Organic Chemistry: Part B: Reactions and Synthesis. Source: Semantic Scholar. URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride

Handling (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride (CAS: 1391443-90-5) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly valuable chiral building block in drug discovery, it is...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride (CAS: 1391443-90-5) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly valuable chiral building block in drug discovery, it is frequently utilized for introducing functionalized pyridine pharmacophores into complex molecular architectures. However, its specific physicochemical properties—namely, its nature as a hygroscopic amine hydrochloride salt containing a bioactive pyridine ring—present unique handling challenges.

This guide provides an authoritative, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound. By understanding the causality behind these safety measures, researchers can ensure both personal protection and experimental integrity.

Physicochemical Hazard Profile & Causality

Before selecting PPE, it is critical to understand why the hazards exist. The risks associated with this compound are driven by its salt form and the inherent systemic toxicity of the pyridine ring .

PropertyValue / DescriptionImpact on Handling & Causality
Molecular Weight 195.09 g/mol Presents as a fine crystalline powder with a high risk of aerosolization.
Physical State Solid (Hygroscopic Salt)Prone to static scatter; requires anti-static tools to prevent dust clouds.
Solubility Highly soluble in aqueous mediaReadily dissolves in physiological moisture (sweat, tears), causing rapid, localized mucous membrane irritation.
Vapor Pressure Negligible (as a salt)Inhalation risk is driven entirely by particulate dust rather than vapor, necessitating strict particulate engineering controls.

Mandatory PPE Matrix

In accordance with OSHA's 29 CFR 1910.132 standard for laboratory PPE , the following matrix outlines the required protective gear. We select this equipment based specifically on the permeation and physical risks of amine hydrochlorides.

PPE CategorySpecificationScientific Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust and potential splashes if the salt is dissolved in solvent. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Hands Double-layered Nitrile Gloves (min 4 mil thickness)Pyridine derivatives can permeate thin barriers. Amine salts are hygroscopic; if ambient humidity causes the salt to dissolve on the glove, it can penetrate single-layer nitrile. Double gloving provides a critical fail-safe against dermal absorption.
Body Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents the accumulation of toxic dust on personal clothing. Synthetic fibers must be avoided as they generate static electricity, which exacerbates powder scatter.
Respiratory N95/P100 Particulate RespiratorMitigates the inhalation of aerosolized dihydrochloride dust if handling outside a hood. Note: Primary handling must always occur inside a certified chemical fume hood.

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system , ensuring that each step contains a built-in check to confirm the safety and integrity of the environment before proceeding.

HandlingWorkflow A 1. Hazard Assessment Review SDS & Tox Data B 2. PPE Donning Double Nitrile & Goggles A->B C 3. Engineering Controls Verify Hood >80 fpm B->C D 4. Closed Transfer Anti-Static Weighing C->D E 5. Decontamination Wet-Wipe Method D->E F 6. Waste Disposal Segregate Solid/Liquid E->F

Fig 1. Step-by-step operational workflow for handling hazardous amine hydrochloride salts.

Phase 1: Preparation & Environmental Control
  • Verify Engineering Controls: Ensure the chemical fume hood is operational.

    • Self-Validation Step: Check the digital monitor for a face velocity of 80–120 fpm. Tape a small piece of tissue to the bottom of the sash; it should pull gently inward, visually confirming negative pressure and directional airflow before any chemical containers are opened.

  • Static Mitigation: Hydrochloride salts hold static charge, causing powder to repel and scatter. Wipe the interior of the fume hood and the analytical balance with a damp, lint-free cloth (using 70% ethanol) to increase local humidity and dissipate static charge.

  • Tool Selection: Equip the workspace with PTFE-coated anti-static spatulas and conductive weighing boats.

Phase 2: Execution (Weighing & Transfer)
  • Container Acclimation: If the compound is stored at 4°C (typical for reactive amines), allow the sealed vial to equilibrate to room temperature for 30 minutes.

    • Self-Validation Step: Inspect the outside of the vial. If condensation forms on the glass, it is not yet at room temperature. Opening it prematurely will cause the hygroscopic salt to absorb moisture, degrading the reagent and increasing its adherence to gloves and tools.

  • Weighing: Open the vial only inside the fume hood. Slowly transfer the powder using the anti-static spatula to prevent aerosolization.

  • Closed Transfer: Immediately transfer the weighed solid into the reaction vessel or a secondary containment vial. Seal the vessel tightly before removing it from the protective environment of the fume hood.

Spill Response & Decontamination Protocol

In the event of a solid spill, immediate and controlled action is required to prevent dust aerosolization. As outlined in Prudent Practices in the Laboratory, dry sweeping is strictly prohibited as it will disperse toxic particulates into the breathing zone.

  • Containment: Immediately lower the fume hood sash to increase face velocity and contain the dust.

  • Wet-Wipe Method: Cover the spilled powder with absorbent paper towels. Gently mist the towels with DI water or ethanol. This dissolves the salt and traps it within the wet matrix of the towel without generating dust.

  • Removal: Wipe inward from the edges of the spill to prevent spreading. Place the contaminated towels in a designated solid hazardous waste container.

  • Decontamination Validation: Wash the area with a mild detergent solution, followed by a DI water wipe.

    • Self-Validation Step: Press a pH indicator strip moistened with DI water against the cleaned surface. A neutral reading (pH ~7) confirms the complete removal of the acidic dihydrochloride residue.

Waste Disposal Plan

Proper segregation is critical to prevent dangerous cross-reactions in laboratory waste streams.

  • Solid Waste: All contaminated consumables (weighing paper, outer gloves, empty vials, decontamination towels) must be placed in a sealed, labeled solid hazardous waste container. Do not mix with strong oxidizers.

  • Liquid Waste: If the compound is dissolved in an organic solvent during your workflow, dispose of it in the appropriate halogenated or non-halogenated organic waste carboy. Ensure the waste carboy is maintained at a neutral or slightly basic pH, as highly acidic conditions can trigger exothermic reactions with other laboratory waste components.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1049, Pyridine." PubChem.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." OSHA.gov.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride
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